2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
説明
This compound is a benzofuropyrimidine derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position and an N-(2-ethoxyphenyl)acetamide moiety.
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O7/c1-2-35-21-10-6-4-8-19(21)29-24(32)15-30-25-18-7-3-5-9-20(18)38-26(25)27(33)31(28(30)34)14-17-11-12-22-23(13-17)37-16-36-22/h3-13H,2,14-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOIXBPJRLPAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 521.9 g/mol. The IUPAC name is 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide . The structure features a benzo[d][1,3]dioxole moiety and a benzofuro[3,2-d]pyrimidine core, which contribute to its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The structural components allow for:
- Hydrophobic interactions : The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
- Hydrogen bonding : The functional groups can engage in hydrogen bonding with specific amino acid residues in target proteins.
- π-π interactions : The aromatic rings in the structure can participate in π-π stacking with nucleobases or other aromatic residues.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzodioxole derivatives. For instance, compounds derived from benzodioxole were evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M phase arrest |
| 2b | Hep3B | 2340.0 | Moderate activity |
| Doxorubicin | Hep3B | 7.4 | Standard control |
In particular, compound 2a demonstrated significant inhibition of cell cycle progression at the G2-M phase, indicating its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH assay. Compounds containing the benzodioxole structure showed varying degrees of antioxidant activity:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 2a | 39.85 | Trolox (7.72 µM) |
| 2b | 79.95 | Less effective |
These findings suggest that while some derivatives exhibit moderate antioxidant activity, they are less potent than established antioxidants like Trolox .
Case Studies
A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities. Notably:
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
